molecular formula C12H16Br2O B14530912 2,5-Dibromo-3-methyl-4-(pentan-2-yl)phenol CAS No. 62621-93-6

2,5-Dibromo-3-methyl-4-(pentan-2-yl)phenol

Cat. No.: B14530912
CAS No.: 62621-93-6
M. Wt: 336.06 g/mol
InChI Key: GSJZWNFJEHSSRQ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-methyl-4-(pentan-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its bromine substitutions at the 2 and 5 positions, a methyl group at the 3 position, and a pentan-2-yl group at the 4 position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-methyl-4-(pentan-2-yl)phenol typically involves the bromination of 3-methyl-4-(pentan-2-yl)phenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 2 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-methyl-4-(pentan-2-yl)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atoms.

    Oxidation: Formation of dibromoquinones.

    Reduction: Formation of 3-methyl-4-(pentan-2-yl)phenol.

Scientific Research Applications

2,5-Dibromo-3-methyl-4-(pentan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-methyl-4-(pentan-2-yl)phenol involves its interaction with biological molecules. The bromine atoms and phenolic hydroxyl group play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo electrophilic aromatic substitution reactions, which are essential for its biological activity. The molecular targets and pathways involved include enzymes and receptors that interact with the phenolic hydroxyl group and bromine atoms.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-3-methylphenol
  • 2,5-Dibromo-4-methylphenol
  • 2,5-Dibromo-3-ethylphenol

Uniqueness

2,5-Dibromo-3-methyl-4-(pentan-2-yl)phenol is unique due to the presence of the pentan-2-yl group at the 4 position, which imparts distinct chemical and physical properties compared to other similar compounds. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

62621-93-6

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

2,5-dibromo-3-methyl-4-pentan-2-ylphenol

InChI

InChI=1S/C12H16Br2O/c1-4-5-7(2)11-8(3)12(14)10(15)6-9(11)13/h6-7,15H,4-5H2,1-3H3

InChI Key

GSJZWNFJEHSSRQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=C(C=C(C(=C1C)Br)O)Br

Origin of Product

United States

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